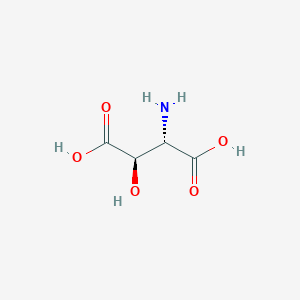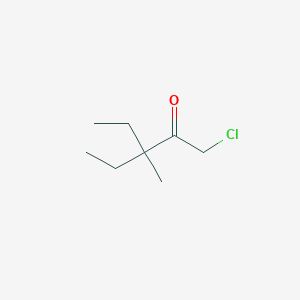
1-Chloro-3-ethyl-3-methyl-pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chemical compound with the molecular formula C9H17ClO. It is also known as chloroethyl methyl ketone or CEMK. This compound is widely used in scientific research, particularly in the field of organic chemistry. In
Mechanism Of Action
The mechanism of action of 1-Chloro-3-ethyl-3-methyl-pentan-2-one is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it is often used to introduce alkyl groups into molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-ethyl-3-methyl-pentan-2-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, respiratory problems, and other health issues if not used properly.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Chloro-3-ethyl-3-methyl-pentan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable reagent in the laboratory. However, its toxicity and potential health hazards make it important to handle with care.
Future Directions
There are several future directions for the use of 1-Chloro-3-ethyl-3-methyl-pentan-2-one in scientific research. One potential area of research is the development of new synthetic methods using 1-Chloro-3-ethyl-3-methyl-pentan-2-one as a reagent. Another area of research is the study of its mechanism of action and the development of new applications for the compound. Additionally, research on the safety and handling of 1-Chloro-3-ethyl-3-methyl-pentan-2-one could lead to improved safety protocols and guidelines for its use in the laboratory.
Synthesis Methods
1-Chloro-3-ethyl-3-methyl-pentan-2-one can be synthesized by reacting 3-methyl-2-pentanone with hydrochloric acid and ethanol. The reaction is carried out under reflux conditions, and the product is obtained by distillation. This method is widely used in laboratories for the synthesis of 1-Chloro-3-ethyl-3-methyl-pentan-2-one.
Scientific Research Applications
1-Chloro-3-ethyl-3-methyl-pentan-2-one is used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of ketones and alcohols. It is also used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-Chloro-3-ethyl-3-methyl-pentan-2-one is used as a starting material for the synthesis of other organic compounds.
properties
CAS RN |
109666-61-7 |
|---|---|
Product Name |
1-Chloro-3-ethyl-3-methyl-pentan-2-one |
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chloro-3-ethyl-3-methylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3 |
InChI Key |
UYEJCWBHNPINFW-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)CCl |
Canonical SMILES |
CCC(C)(CC)C(=O)CCl |
synonyms |
2-Pentanone, 1-chloro-3-ethyl-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



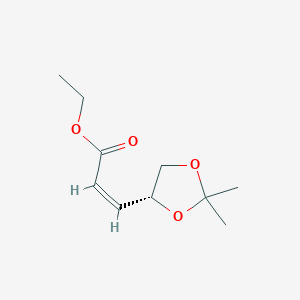
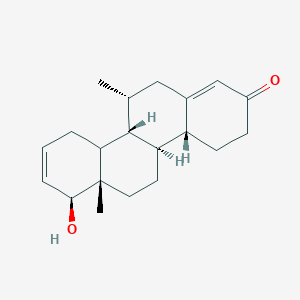
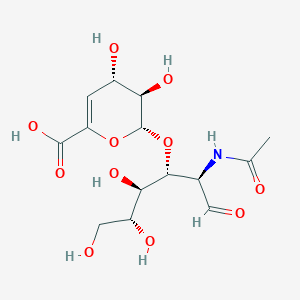
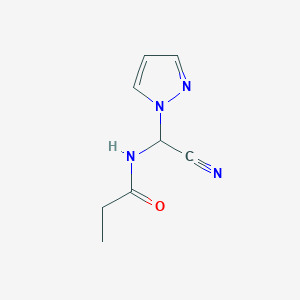
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
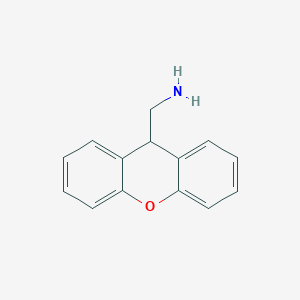
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
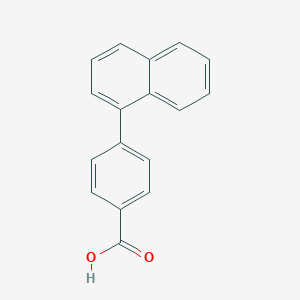
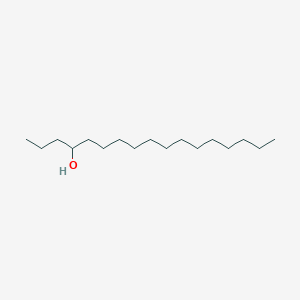
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
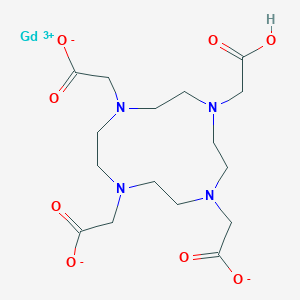
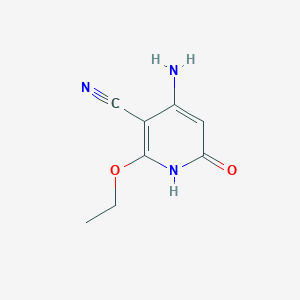
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
